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Compound of Interest

Compound Name: 2-Methyl-4-nitroanisole

Cat. No.: B018480 Get Quote

An In-Depth Technical Guide to 2-Methyl-4-nitroanisole: From Historical Discovery to Modern

Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2-Methyl-4-nitroanisole (CAS

50741-92-9), a key aromatic intermediate in organic synthesis. The document delves into the

historical context of its synthesis, rooted in early 20th-century investigations of nitrated aromatic

ethers. It presents a detailed, field-proven protocol for its modern laboratory synthesis via the

electrophilic nitration of 2-methylanisole, including a thorough examination of the reaction

mechanism and directing effects. Furthermore, this guide compiles essential physicochemical

and spectroscopic data for the compound's unambiguous characterization and discusses its

primary applications as a precursor in the synthesis of valuable chemical entities.

Introduction: A Versatile Aromatic Building Block
2-Methyl-4-nitroanisole, systematically named 1-methoxy-2-methyl-4-nitrobenzene, is a

crystalline organic compound featuring a benzene ring substituted with methoxy, methyl, and

nitro functional groups. Its structure makes it a valuable and versatile intermediate, primarily

utilized in the multi-step synthesis of more complex molecules, such as dyes and

pharmaceutical precursors.[1] The strategic placement of its functional groups allows for

selective chemical transformations; for instance, the nitro group can be readily reduced to an

amine, providing a route to substituted anilines like 3-methyl-4-methoxyaniline.[2] This guide
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serves as a senior-level resource, bridging historical context with practical, modern applications

and methodologies.

Historical Context: The Era of Aromatic Nitration
While pinpointing a single moment of "discovery" is challenging, the synthesis of 2-Methyl-4-
nitroanisole is rooted in the extensive exploration of electrophilic aromatic substitution

reactions of the early 20th century. The fundamental chemistry—the methylation of phenols

and the subsequent nitration of the resulting ethers—was well-established during this period.

A U.S. Patent filed in 1920 by Derick, Leaming, and Ralph, granted in 1925, details the

production of related nitro-cresol methyl ethers.[3][4] This patent describes the methylation of

m-nitro-p-cresol using dimethyl sulfate to form the corresponding methyl ether, which is then

reduced to an amino group.[3] This publication establishes that the synthesis of structurally

similar nitroaromatic ethers was of industrial interest nearly a century ago.

One of the earliest accessible academic citations that references work related to 2-Methyl-4-
nitroanisole is a 1946 paper in the Journal of the American Chemical Society by Carmack et

al., which focused on the synthesis of quinoline derivatives.[2][5] The inclusion of this

compound in synthetic pathways for creating more complex molecules underscores its long-

standing role as a foundational chemical building block.

Synthesis of 2-Methyl-4-nitroanisole: A Mechanistic
Approach
The most direct and common method for preparing 2-Methyl-4-nitroanisole is the electrophilic

aromatic nitration of 2-methylanisole (also known as o-cresyl methyl ether). This reaction

leverages the powerful directing effects of the existing substituents on the aromatic ring.

Mechanistic Rationale and Directing Effects
The outcome of the nitration is dictated by the electronic properties of the methoxy (-OCH₃)

and methyl (-CH₃) groups already present on the benzene ring.

Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group. The

oxygen atom's lone pairs can donate electron density into the ring through resonance,

stabilizing the positively charged intermediate (the sigma complex or Wheland intermediate)
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that forms during electrophilic attack. This stabilization is most effective when the attack

occurs at the positions ortho or para to the methoxy group.

Methyl Group (-CH₃): This is a weakly activating, ortho, para-directing group. It donates

electron density through a less powerful inductive effect, which also helps stabilize the sigma

complex.

In 2-methylanisole, the two groups work in concert. The position para to the strongly directing

methoxy group (C4) is open and is also meta to the methyl group. The position ortho to the

methoxy group (C6) is also available. However, the attack at C4 is sterically unhindered and

benefits from the powerful para-directing effect of the methoxy group, making 4-nitro-2-

methylanisole the major product.[6] The reaction must be carefully controlled to prevent over-

nitration or the formation of phenolic byproducts through ipso-attack at the methoxy-substituted

carbon.[7]

Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis, from starting materials to the

purified final product.
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Caption: Workflow for the synthesis and purification of 2-Methyl-4-nitroanisole.
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Detailed Step-by-Step Protocol
This protocol is an illustrative procedure based on standard nitration methodologies.[8][9] All

operations must be performed in a well-ventilated fume hood with appropriate personal

protective equipment (PPE).

Preparation of Nitrating Mixture: In a clean, dry flask, cautiously add 5 mL of concentrated

sulfuric acid (H₂SO₄). Cool the flask in an ice-water bath to 0-5 °C. Slowly, with continuous

swirling, add 5 mL of concentrated nitric acid (HNO₃) dropwise, ensuring the temperature

does not exceed 15 °C. Keep this mixture cooled in the ice bath until use.

Reaction Setup: In a separate, larger flask equipped with a magnetic stirrer, dissolve 10.0 g

of 2-methylanisole in 20 mL of acetic anhydride. Cool this solution in an ice-water bath to 0-5

°C.

Nitration: Using a dropping funnel or Pasteur pipette, add the cold nitrating mixture dropwise

to the stirred 2-methylanisole solution over 30-45 minutes. The internal temperature must be

rigorously maintained below 10 °C throughout the addition to minimize side reactions.

Reaction Completion: After the addition is complete, remove the ice bath and allow the

mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin

Layer Chromatography (TLC) until the starting material is consumed.

Workup and Isolation: Carefully pour the reaction mixture into a beaker containing 200 g of

crushed ice, stirring vigorously. The crude product should precipitate as a yellow solid. Allow

the ice to melt completely.

Collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly

with cold water until the washings are neutral to pH paper, followed by a small amount of ice-

cold ethanol to remove residual acids and impurities.

Purification: The crude solid is purified by recrystallization. Dissolve the product in a

minimum amount of hot ethanol and add water dropwise until turbidity persists. Cool the

solution slowly to room temperature and then in an ice bath to maximize crystal formation.

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of

cold ethanol, and dry under vacuum. The expected product is a pale yellow crystalline solid.
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Physicochemical and Spectroscopic
Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized 2-
Methyl-4-nitroanisole.

Physical and Chemical Properties
Property Value Source(s)

CAS Number 50741-92-9 [1][2]

Molecular Formula C₈H₉NO₃ [2]

Molecular Weight 167.16 g/mol [2]

Appearance Pale yellow crystalline solid [2]

Melting Point 61-64 °C (lit.) [2][10]

Boiling Point 283.0 ± 20.0 °C at 760 mmHg [10]

Solubility

Soluble in common organic

solvents (e.g., ethanol,

dichloromethane), insoluble in

water.

N/A

Spectroscopic Data
The following data provide a spectral fingerprint for 2-Methyl-4-nitroanisole.[11][12]

¹H NMR (Proton NMR):

δ (ppm) ~7.9-8.1: (m, 2H, Ar-H ortho to -NO₂)

δ (ppm) ~7.2-7.3: (d, 1H, Ar-H ortho to -CH₃)

δ (ppm) ~3.9: (s, 3H, -OCH₃)

δ (ppm) ~2.3: (s, 3H, Ar-CH₃)
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¹³C NMR (Carbon NMR):

δ (ppm) ~160: (Ar-C attached to -OCH₃)

δ (ppm) ~145: (Ar-C attached to -NO₂)

δ (ppm) ~130-135: (Quaternary Ar-C attached to -CH₃)

δ (ppm) ~125-128: (Ar-CH)

δ (ppm) ~110-115: (Ar-CH)

δ (ppm) ~56: (-OCH₃)

δ (ppm) ~17: (Ar-CH₃)

Infrared (IR) Spectroscopy:

ν (cm⁻¹) ~1510-1530 & 1340-1360: (Strong, asymmetric and symmetric N-O stretching of

nitro group)

ν (cm⁻¹) ~2850-3000: (C-H stretching of methyl and methoxy groups)

ν (cm⁻¹) ~1250-1270: (Asymmetric C-O-C stretching of aryl ether)

ν (cm⁻¹) ~1020-1040: (Symmetric C-O-C stretching of aryl ether)

Applications in Synthesis
The primary utility of 2-Methyl-4-nitroanisole is as a chemical intermediate. Its functional

groups serve as handles for further chemical modification.

Synthesis of Anilines: The most common application is the reduction of the nitro group to an

amine (-NH₂), yielding 3-methyl-4-methoxyaniline. This transformation is typically achieved

using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic

hydrogenation. The resulting aniline is a valuable precursor for agrochemicals and

pharmaceuticals.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b018480?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of Phenols: The methoxy group can be cleaved to reveal a hydroxyl group,

converting the molecule into 2-methyl-4-nitrophenol.[2] This reaction is often performed using

strong acids like hydrobromic acid (HBr).

Conclusion
2-Methyl-4-nitroanisole is a molecule with a rich history intertwined with the development of

industrial organic chemistry. Its synthesis via the electrophilic nitration of 2-methylanisole is a

classic example of substituent-directed aromatic chemistry. As a readily prepared intermediate,

it continues to be a relevant building block for synthesizing more complex and valuable

molecules in research and development, particularly in the pharmaceutical and fine chemical

sectors. This guide provides the foundational knowledge and practical protocols necessary for

its effective synthesis and utilization in a modern laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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